- Pd-Catalyzed C-H activation/oxidative cyclization of acetanilide with norbornene: concise access to functionalized indolinesChemical Communications (Cambridge, 2014, 50(61), 8370-8373,
Cas no 93-26-5 (N-(2-Methoxyphenyl)acetamide)

N-(2-Methoxyphenyl)acetamide structure
Produktname:N-(2-Methoxyphenyl)acetamide
N-(2-Methoxyphenyl)acetamide Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- N-(2-Methoxyphenyl)acetamide
- o-Acetanisidide
- o-Methoxyacetanilide
- o-Acetanisidine
- 2-Methoxyacetanilide
- 2'-Methoxyacetanilide
- Acetamide, N-(2-methoxyphenyl)-
- Acetanilide, 2'-methoxy-
- Acetyl-O-anisidine
- N-Acetyl-o-anisidine
- 2-ACETAMIDOANISOLE
- Acetamide, N-(methoxyphenyl)-
- N-ACETYL-ORTHO-ANISIDINE
- FGOFNVXHDGQVBG-UHFFFAOYSA-N
- N-(2-METHOXYPHENYL) ACETAMIDE
- Q63392790
- Aceto-o-anisidine
- NSC4004
- PubChem3319
- N-acetyl-2-anisidine
- 2-(Acetyla
- N-(2-Methoxyphenyl)acetamide (ACI)
- o-Acetanisidide (6CI, 7CI, 8CI)
- 2-(Acetylamino)anisole
- 2-N-Acetylaminomethoxybenzene
- 2′-Methoxyacetanilide
- N-Acetyl-2-methoxyaniline
- NSC 4004
- MFCD00026117
- SDCCGMLS-0033745.P002
- NS00039539
- N-(2-methoxyphenyl)-acetamide
- AKOS000498231
- o-Acetanisidide;N-(2-Methoxyphenyl)acetamide
- WLN: 1VMR BO1
- SCHEMBL171580
- N-(2-Methoxyphenyl)acetamide, 95%
- N-(2-Methoxyphenyl)acetamide #
- DTXSID0052623
- SY107302
- W-109344
- 93-26-5
- BRN 2091808
- UNII-LPJ345W2VY
- SMR000054976
- LPJ345W2VY
- N-(2-Methoxy-phenyl)-acetamide
- AE-641/00783050
- STL169049
- AI3-00799
- AS-59474
- MLS000105047
- A0018
- NSC-4004
- CHEMBL1880779
- HMS2339K05
- CS-0313101
- EINECS 202-233-5
- HMS1577L04
- CHEBI:143106
- D88200
- InChI=1/C9H11NO2/c1-7(11)10-8-5-3-4-6-9(8)12-2/h3-6H,1-2H3,(H,10,11
- Z27797377
- Cambridge id 5137141
-
- MDL: MFCD00026117
- Inchi: 1S/C9H11NO2/c1-7(11)10-8-5-3-4-6-9(8)12-2/h3-6H,1-2H3,(H,10,11)
- InChI-Schlüssel: FGOFNVXHDGQVBG-UHFFFAOYSA-N
- Lächelt: O=C(C)NC1C(OC)=CC=CC=1
- BRN: 2091808
Berechnete Eigenschaften
- Genaue Masse: 165.07900
- Monoisotopenmasse: 165.079
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 2
- Schwere Atomanzahl: 12
- Anzahl drehbarer Bindungen: 2
- Komplexität: 159
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Oberflächenladung: 0
- XLogP3: 1.1
- Tautomerzahl: 3
- Topologische Polaroberfläche: 38.3
Experimentelle Eigenschaften
- Farbe/Form: Powder
- Dichte: 1.1603 (rough estimate)
- Schmelzpunkt: 85.0 to 89.0 deg-C
- Siedepunkt: 303-305 °C(lit.)
- Flammpunkt: 138
- Brechungsindex: 1.5839 (estimate)
- PSA: 38.33000
- LogP: 1.72660
- FEMA: 2768
N-(2-Methoxyphenyl)acetamide Sicherheitsinformationen
-
Symbol:
- Prompt:Warnung
- Signalwort:Warning
- Gefahrenhinweis: H302-H315-H319
- Warnhinweis: P264-P270-P280-P301+P312+P330-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P501
- Transportnummer gefährlicher Stoffe:NONH for all modes of transport
- WGK Deutschland:3
- Code der Gefahrenkategorie: 22-36/37/38
- Sicherheitshinweise: S26-S36
- RTECS:AE8280000
-
Identifizierung gefährlicher Stoffe:
- Lagerzustand:Halten Sie es fest verschlossen. Kühl und trocken lagern.
- Risikophrasen:R36/37/38
N-(2-Methoxyphenyl)acetamide Zolldaten
- HS-CODE:2924299090
- Zolldaten:
China Zollkodex:
2924299090Übersicht:
Andere zyklische Amide (einschließlich zyklischer Carbamate)(einschließlich ihrer Derivate sowie ihrer Salze). MwSt:17,0%. Steuerrückerstattungssatz:13,0%. Regulatorische Bedingungen:nichts. MFN-Tarif:6,5% allgemeiner Tarif:30,0%
Deklarationselemente:
Produktname, Bauteilinhalt, Verwendung zu, Verpackung
Zusammenfassung:
299299090. andere zyklische Amide (einschließlich zyklische Carbamate) und ihre Derivate; Salze davon. MwSt:17,0% Steuerermäßigungssatz:13,0%.% MFN-Tarif:6.5% Allgemeiner Tarif:30,0%
N-(2-Methoxyphenyl)acetamide Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N19830-5mg |
O-Acetanisidide |
93-26-5 | 5mg |
¥252.0 | 2021-09-08 | ||
Enamine | EN300-15542-2.5g |
N-(2-methoxyphenyl)acetamide |
93-26-5 | 2.5g |
$149.0 | 2023-02-09 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | RL569-5g |
N-(2-Methoxyphenyl)acetamide |
93-26-5 | 98.0%(LC&N) | 5g |
¥176.0 | 2022-07-28 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | RL569-100g |
N-(2-Methoxyphenyl)acetamide |
93-26-5 | 98.0%(LC&N) | 100g |
¥1822.0 | 2022-07-28 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | RL569-25g |
N-(2-Methoxyphenyl)acetamide |
93-26-5 | 98.0%(LC&N) | 25g |
¥649.0 | 2022-07-28 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A865878-25g |
o-Acetanisidide |
93-26-5 | ≥98% | 25g |
¥139.00 | 2022-09-29 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | O159959-500g |
N-(2-Methoxyphenyl)acetamide |
93-26-5 | >98.0%(HPLC)(N) | 500g |
¥1259.90 | 2023-09-01 | |
YUN NAN XI LI SHENG WU JI SHU GU FEN Co., Ltd. | BBP80541-5mg |
N-(2-Methoxyphenyl)acetamide |
93-26-5 | 98.0% | 5mg |
¥100 | 2021-05-07 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A865878-100g |
o-Acetanisidide |
93-26-5 | ≥98% | 100g |
¥419.00 | 2022-09-29 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | O159959-100g |
N-(2-Methoxyphenyl)acetamide |
93-26-5 | >98.0%(HPLC)(N) | 100g |
¥405.90 | 2023-09-01 |
N-(2-Methoxyphenyl)acetamide Herstellungsverfahren
Synthetic Routes 1
Reaktionsbedingungen
1.1 Solvents: Dichloromethane ; rt
Referenz
Synthetic Routes 2
Reaktionsbedingungen
1.1 Catalysts: Cadmium oxide ; 10 min, 80 °C
1.2 Solvents: Water
1.2 Solvents: Water
Referenz
- Microwave-assisted synthesis of nano-sized cadmium oxide as a new and highly efficient catalyst for solvent free acylation of amines and alcoholsAsian Journal of Chemistry, 2010, 22(4), 2554-2564,
Synthetic Routes 3
Reaktionsbedingungen
1.1 Reagents: Boron trifluoride etherate , Iodobenzene diacetate Solvents: Acetonitrile ; 30 min, 70 °C
1.2 5 min, 70 °C; 70 °C → rt
1.3 Reagents: Sodium sulfite Solvents: Water ; rt
1.2 5 min, 70 °C; 70 °C → rt
1.3 Reagents: Sodium sulfite Solvents: Water ; rt
Referenz
- Hypervalent Iodine-Mediated Beckmann Rearrangement of KetoximesSynlett, 2018, 29(11), 1465-1468,
Synthetic Routes 4
Reaktionsbedingungen
1.1 Catalysts: Boron trifluoride etherate Solvents: Acetonitrile ; 3 h, reflux
Referenz
- A mild and highly efficient catalyst for Beckmann rearrangement, BF3.OEt2Chinese Journal of Chemistry, 2011, 29(5), 947-950,
Synthetic Routes 5
Reaktionsbedingungen
1.1 Catalysts: 1,1′-(3,3-Dichloro-1-cyclopropene-1,2-diyl)bis[benzene] , Zinc chloride Solvents: Acetonitrile ; rt; 1 h, reflux
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.2 Reagents: Sodium bicarbonate Solvents: Water
Referenz
- Cyclopropenium ion catalysed Beckmann rearrangementChemical Communications (Cambridge, 2010, 46(31), 5808-5810,
Synthetic Routes 6
Reaktionsbedingungen
1.1 Catalysts: 2920873-90-9 Solvents: Water ; 1 min, rt
Referenz
- Nickel ion-containing DABCO based ionic liquid: an efficient catalyst for the convenient chemoselective reduction of nitroarenes, N-acetylation of arylamines, and one-pot reductive acetylation of nitroarenesJournal of Molecular Structure, 2023, 1285,,
Synthetic Routes 7
Reaktionsbedingungen
1.1 Reagents: Boron trifluoride etherate , Iodobenzene diacetate Solvents: Acetonitrile ; 30 min, 70 °C
1.2 5 min, 70 °C
1.2 5 min, 70 °C
Referenz
- The Reaction of Ketoximes with Hypervalent Iodine Reagents: Beckmann Rearrangement and Hydrolysis to KetonesSynthesis, 2022, 54(18), 4095-4103,
Synthetic Routes 8
Reaktionsbedingungen
1.1 Catalysts: Cyanuric chloride , Zinc chloride Solvents: Acetonitrile ; 1 h, reflux
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.2 Reagents: Sodium bicarbonate Solvents: Water
Referenz
- Cyanuric Chloride as a Mild and Active Beckmann Rearrangement CatalystJournal of the American Chemical Society, 2005, 127(32), 11240-11241,
Synthetic Routes 9
Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide , Oxygen Catalysts: Gold, compd. with palladium (6:1) , Resin 717 Solvents: Water ; 24 h, 40 °C
Referenz
- Aerobic oxidative coupling of alcohols and amines over Au-Pd/resin in water: Au/Pd molar ratios switch the reaction pathways to amides or iminesGreen Chemistry, 2013, 15(10), 2680-2684,
Synthetic Routes 10
Reaktionsbedingungen
1.1 Reagents: Triethylamine , Sulfonyl fluoride Solvents: Acetonitrile ; 30 min, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; 15 min, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; 15 min, rt
Referenz
- SO2F2-Activated Efficient Beckmann Rearrangement of Ketoximes for Accessing Amides and LactamsEuropean Journal of Organic Chemistry, 2019, 2019(30), 4911-4915,
Synthetic Routes 11
Reaktionsbedingungen
1.1 Solvents: Dichloromethane ; 20 min, rt
Referenz
- Monoprotected L-Amino Acid (L-MPAA), Accelerated Bromination, Chlorination, and Iodination of C(sp2)-H Bonds by Iridium(III) CatalysisChemistry - A European Journal, 2017, 23(29), 7031-7036,
Synthetic Routes 12
Reaktionsbedingungen
1.1 Catalysts: Silica (chlorinated, mesoporous) Solvents: Toluene ; 2 h, reflux
Referenz
- Novel periodic mesoporous silica chlorides (PMSCl) with 2D P6mm hexagonal structures: efficient catalysts for the Beckmann rearrangementSynlett, 2010, (13), 2019-2023,
Synthetic Routes 13
Reaktionsbedingungen
1.1 Catalysts: Oxobis(1,1,1-trifluoromethanesulfonato-κO)zirconium Solvents: Acetonitrile ; 1 min, rt
Referenz
- Zirconyl triflate: a new, highly efficient and reusable catalyst for acetylation and benzoylation of alcohols, phenols, amines and thiols with acetic and benzoic anhydridesJournal of the Iranian Chemical Society, 2009, 6(3), 523-532,
Synthetic Routes 14
Reaktionsbedingungen
1.1 Solvents: Dichloromethane , 1,1,1,3,3,3-Hexafluoro-2-propanol ; 12 h, rt
Referenz
- Silica gel-promoted synthesis of amide by rearrangement of oxime under visible lightTetrahedron Letters, 2023, 114,,
Synthetic Routes 15
Reaktionsbedingungen
1.1 Catalysts: (T-4)-[2-[(3,5-Dimethyl-2H-pyrrol-2-ylidene-κN)(methylthio)methyl]-3,5-dimethyl-… Solvents: Dichloromethane , 1,1,1,3,3,3-Hexafluoro-2-propanol ; 22 h, rt
Referenz
- BODIPY Photocatalyzed Beckmann Rearrangement and Hydrolysis of Oximes under Visible LightJournal of Organic Chemistry, 2022, 87(18), 11958-11967,
Synthetic Routes 16
Reaktionsbedingungen
1.1 Catalysts: Zinc oxide (ZnO) ; 4 h, 80 °C
Referenz
- Morphology of ZnO triggered versatile catalytic reactions towards CO2 fixation and acylation of amines at optimized reaction conditionsMolecular Catalysis, 2020, 493,,
Synthetic Routes 17
Reaktionsbedingungen
1.1 Catalysts: Cyanuric chloride Solvents: 1H-Imidazolium, 3-hexyl-1-methyl-, perchlorate (1:1) ; 1.75 h, 60 °C
Referenz
- Beckmann rearrangement of oximes catalyzed by cyanuric chloride in ionic liquidsSynlett, 2008, (6), 908-910,
Synthetic Routes 18
Reaktionsbedingungen
1.1 Solvents: Dichloromethane ; 20 min, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
Referenz
- Atropselective synthesis of N-aryl pyridones via dynamic kinetic resolution enabled by non-covalent interactionsOrganic & Biomolecular Chemistry, 2022, 20(12), 2392-2396,
Synthetic Routes 19
Reaktionsbedingungen
1.1 Reagents: Cesium carbonate , 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Catalysts: Tris(dibenzylideneacetone)dipalladium Solvents: 1,4-Dioxane
Referenz
- Pd-Catalyzed Intermolecular Amidation of Aryl Halides: The Discovery that Xantphos Can Be Trans-Chelating in a Palladium ComplexJournal of the American Chemical Society, 2002, 124(21), 6043-6048,
Synthetic Routes 20
Reaktionsbedingungen
1.1 Reagents: Triethylamine , 1H-Imidazolium, 3-(fluorosulfonyl)-1,2-dimethyl-, 1,1,1-trifluoromethanesulfonat… Solvents: Acetonitrile ; 10 min, rt
Referenz
- The stable ''F-SO2+'' donor provides a mild and efficient approach to nitriles and amidesRSC Advances, 2022, 12(51), 33064-33068,
N-(2-Methoxyphenyl)acetamide Raw materials
- Acetamide
- ETHANONE, 1-(2-METHOXYPHENYL)-, OXIME, (E)-
- Ethanone,1-(2-methoxyphenyl)-, oxime
- 2-Bromoanisole
N-(2-Methoxyphenyl)acetamide Preparation Products
N-(2-Methoxyphenyl)acetamide Verwandte Literatur
-
Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513
-
Hao Zhang,Mingjie Lu,Huanlei Wang,Yan Lyu,Dong Li,Shijiao Sun,Jing Shi,Wei Liu Sustainable Energy Fuels, 2018,2, 2314-2324
-
Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096
-
Chuanliang Chen,Yao Xu,Shaohang Wu,Shasha Zhang,Zhichun Yang,Wenjun Zhang,Hongmei Zhu,Zhenzhong Xiong,Weitao Chen,Wei Chen J. Mater. Chem. A, 2018,6, 7903-7912
-
Guangchen Li,Tongliang Zhou,Albert Poater,Luigi Cavallo,Steven P. Nolan,Michal Szostak Catal. Sci. Technol., 2020,10, 710-716
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Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:93-26-5)N-(2-Methoxyphenyl)acetamide

Reinheit:99%
Menge:500g
Preis ($):386.0